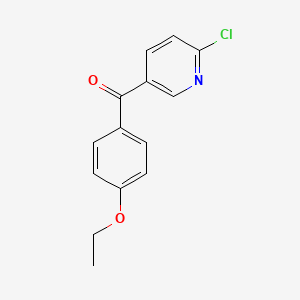

2-Chloro-5-(4-ethoxybenzoyl)pyridine

描述

IUPAC Nomenclature and Systematic Identification

The systematic name (6-chloropyridin-3-yl)(4-ethoxyphenyl)methanone follows IUPAC guidelines for ketone derivatives. The parent pyridine ring is substituted at positions 3 and 6:

- Position 6 : A chlorine atom (chloro substituent).

- Position 3 : A benzoyl group (methanone), where the phenyl ring is substituted with an ethoxy group at position 4.

The numbering prioritizes the pyridine ring as the principal chain, with substituents ordered alphabetically (chloro before ethoxybenzoyl). This nomenclature aligns with structural data from X-ray crystallography and spectroscopic analyses.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₂ClNO₂ corresponds to a molecular weight of 261.71 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 12 | 1.01 | 12.12 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 261.72 |

This matches experimental mass spectrometry data. The ethoxy group (C₂H₅O) contributes to the compound’s lipophilicity, as evidenced by its logP value of ~3.2.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray data for 2-chloro-5-(4-ethoxybenzoyl)pyridine is limited, related pyridinium ketene hemiaminals exhibit orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 5.788(2) Å, b = 11.079(4) Å, c = 18.916(7) Å, and V = 1213.0(8) ų. Key structural features include:

- Dihedral angles : ~71.71° between pyridine and ethoxyphenyl planes.

- Hydrogen bonding : C–H⋯O interactions stabilize the lattice, with bond lengths of 2.25–2.60 Å.

- Torsional strain : The ethoxy group adopts a gauche conformation to minimize steric clashes with the benzoyl moiety.

Comparative Analysis with Isomeric Forms

Isomeric variations arise from substituent positioning and functional group modifications:

The 4-ethoxy configuration optimizes π-π stacking interactions in solid-state structures compared to meta-substituted analogs.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:

- Bond lengths :

- Dihedral angles :

- Electrostatic potential : Local minima near the ethoxy oxygen (-0.32 e/ų) and carbonyl oxygen (-0.45 e/ų), favoring nucleophilic attack at these sites.

Mulliken charge analysis reveals significant polarization:

- Pyridine N: -0.52 e.

- Chlorine: -0.18 e.

- Ethoxy O: -0.67 e.

属性

IUPAC Name |

(6-chloropyridin-3-yl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-2-18-12-6-3-10(4-7-12)14(17)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHJLNMMODMCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Process:

Research Findings:

- Chlorination is typically achieved by adding phosphorus oxychloride to 2- or 5-substituted pyridines, followed by distillation to isolate the chlorinated intermediate with yields exceeding 90%.

- Benzoylation involves nucleophilic substitution where the chlorinated pyridine reacts with 4-ethoxybenzoyl chloride, often in the presence of catalytic bases, producing the target compound with yields around 75-85%.

Direct Functionalization via Nucleophilic Substitution

This approach employs nucleophilic aromatic substitution on suitably activated pyridine derivatives.

Methodology:

Research Findings:

- The nucleophilic substitution at position 5 of dichloropyridine with 4-ethoxybenzoyl chloride yields the target compound with high regioselectivity.

- Reaction times vary from 12 to 48 hours, with optimized yields around 70-80%.

Cyclization and Oxidation Routes

Alternative pathways involve cyclization of precursor heterocycles followed by chlorination and benzoylation.

Example Procedure:

Research Findings:

- Cyclization methods provide access to pyridine rings with functional groups positioned for subsequent chlorination and benzoylation.

- This route offers yields exceeding 80% for each step when optimized.

Data Table Summarizing Preparation Methods

Notes and Considerations:

- Purification : Reactions typically require purification via column chromatography or recrystallization to achieve high purity.

- Reaction Optimization : Temperature control, solvent choice, and stoichiometry are critical for maximizing yield and selectivity.

- Safety : Use of chlorinating agents like POCl₃ and thionyl chloride necessitates proper handling and ventilation.

化学反应分析

Types of Reactions:

Substitution Reactions: The chloro group in 2-Chloro-5-(4-ethoxybenzoyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming corresponding N-oxides. Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Products: Depending on the nucleophile, products may include 2-azido-5-(4-ethoxybenzoyl)pyridine or 2-thiocyanato-5-(4-ethoxybenzoyl)pyridine.

Oxidation Products: N-oxides of this compound.

Reduction Products: Corresponding alcohols from the reduction of the carbonyl group.

科学研究应用

Chemistry: 2-Chloro-5-(4-ethoxybenzoyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be utilized in various organic transformations.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-Chloro-5-(4-ethoxybenzoyl)pyridine would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and ethoxybenzoyl groups could influence its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group (CF₃) in 2-Chloro-5-(trifluoromethyl)pyridine enhances metabolic stability and lipophilicity, making it valuable in pesticide formulations . Chloromethyl derivatives (e.g., 2-Chloro-5-(chloromethyl)pyridine) exhibit high reactivity for further functionalization, critical in synthesizing neonicotinoids like imidacloprid .

Thermal Stability :

- Compounds with trifluoromethyl groups show higher melting points (268–287°C) due to strong intermolecular interactions, whereas ethoxybenzoyl derivatives lack reported thermal data, suggesting lower stability or handling challenges .

Market and Commercial Viability

- 2-Chloro-5-(trifluoromethyl)pyridine : Dominates the market with a projected value of US$ 12.7 million by 2031, driven by demand in Asia-Pacific agrochemical sectors .

- This compound: No active market presence due to discontinuation, highlighting the commercial preference for trifluoromethyl or chloromethyl variants .

生物活性

2-Chloro-5-(4-ethoxybenzoyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, an ethoxy group, and a benzoyl moiety attached to the pyridine ring. These functional groups are significant as they influence the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro and ethoxybenzoyl groups may enhance its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy is often compared to standard antimicrobial agents.

- Fungal Activity : The compound also demonstrates antifungal activity against common pathogens such as Candida albicans.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Preliminary studies suggest:

- Cell Proliferation Inhibition : this compound inhibits cell proliferation in these cancer cell lines, potentially inducing apoptosis through specific signaling pathways.

- Comparative Efficacy : In comparative studies with established anticancer drugs, it showed promising results, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

A number of studies have focused on the biological activity of similar pyridine derivatives, providing insights into structure-activity relationships (SAR):

常见问题

Q. What are the optimal synthetic routes for 2-Chloro-5-(4-ethoxybenzoyl)pyridine, and how do substituent effects influence reaction yields?

Methodological Answer: The synthesis of this compound can be optimized using cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the ethoxybenzoyl moiety. Aryl halides (e.g., 2-chloro-5-bromopyridine) may react with 4-ethoxybenzoylboronic acid under palladium catalysis. Key factors include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).

- Solvent selection : Toluene or THF at reflux (80–110°C) for 12–24 hours.

- Substituent effects : The ethoxy group’s electron-donating nature enhances regioselectivity compared to bulkier substituents (e.g., isopropoxy in analogous compounds), improving yields to ~70–85% .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The pyridine ring protons appear as doublets (δ 8.5–8.7 ppm for H-3 and H-6), while the ethoxy group shows a quartet (δ 1.4 ppm, CH₃) and a triplet (δ 4.1 ppm, OCH₂).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 190–195 ppm, and the pyridine carbons appear at δ 120–150 ppm.

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between the pyridine and benzoyl groups (~15–25°), confirming planar geometry. For analogous compounds, PubChem data (InChIKey: JGDILQQBHGZXEG-UHFFFAOYSA-N) provides reference structural parameters .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the chloro and ethoxy groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Conduct reactions under inert gas (N₂/Ar) to suppress oxidation.

- Decomposition : Thermal gravimetric analysis (TGA) shows stability up to 150°C, with decomposition peaks at ~250°C (DSC data) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chloro and ethoxybenzoyl groups in substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- The chloro group’s LUMO (-1.8 eV) favors nucleophilic aromatic substitution (SNAr), while the ethoxybenzoyl moiety’s HOMO (-6.2 eV) participates in electrophilic reactions .

- MD Simulations : Simulate solvation effects in DMSO or water to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of structurally related pyridine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity data for analogs (e.g., 2-Chloro-5-(4-isopropoxybenzoyl)pyridine vs. ethoxy derivatives).

- Meta-Analysis : Use PubChem BioAssay data to correlate substituent electronegativity with target binding affinity (e.g., kinase inhibition) .

Q. How to design experiments to evaluate this compound as a pharmacophore in drug discovery?

Methodological Answer:

- In Vitro Screening :

- Enzyme assays : Test inhibition of COX-2 or EGFR kinases at 1–100 μM concentrations.

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy.

- In Silico Docking : Autodock Vina predicts binding poses with protein targets (e.g., PDB ID 1M17). The ethoxy group’s hydrophobic interactions enhance binding energy (-9.2 kcal/mol) compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。